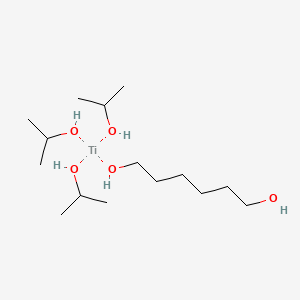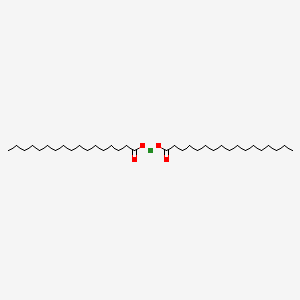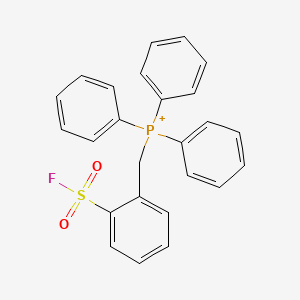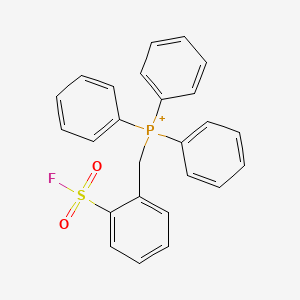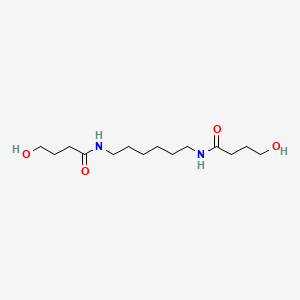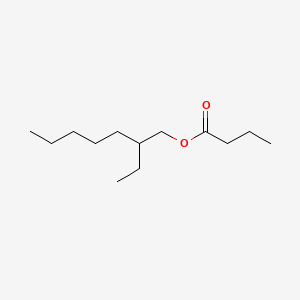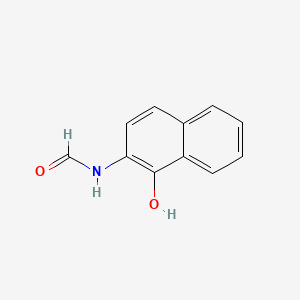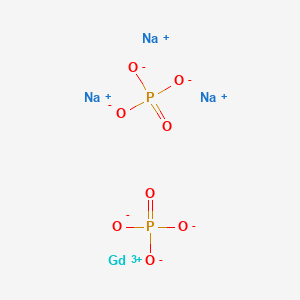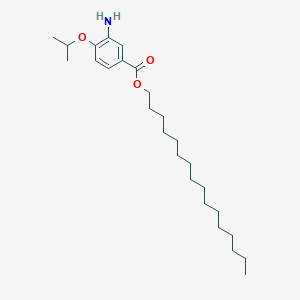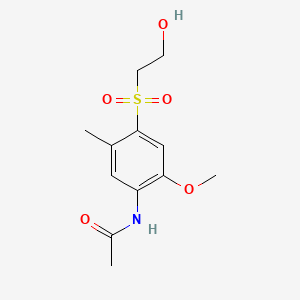
Acetamide, N-(4-((2-hydroxyethyl)sulfonyl)-2-methoxy-5-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(4-((2-hydroxyethyl)sulfonyl)-2-methoxy-5-methylphenyl)- is an organic compound with the molecular formula C10H13NO4S. This compound is characterized by the presence of an acetamide group, a hydroxyethyl sulfonyl group, a methoxy group, and a methyl group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-((2-hydroxyethyl)sulfonyl)-2-methoxy-5-methylphenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-amino-2-methoxy-5-methylbenzenesulfonamide and acetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained. Common solvents used in the reaction include ethanol and water.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In industrial settings, the production of Acetamide, N-(4-((2-hydroxyethyl)sulfonyl)-2-methoxy-5-methylphenyl)- involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized for maximum yield and efficiency, and the product is purified using industrial-scale chromatography or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(4-((2-hydroxyethyl)sulfonyl)-2-methoxy-5-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a sulfone group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Acetamide, N-(4-((2-hydroxyethyl)sulfonyl)-2-methoxy-5-methylphenyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(4-((2-hydroxyethyl)sulfonyl)-2-methoxy-5-methylphenyl)- involves its interaction with specific molecular targets and pathways. The hydroxyethyl sulfonyl group can form hydrogen bonds with target proteins, affecting their function. The methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability, enhancing its ability to reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-(2-hydroxyethyl): Similar structure but lacks the methoxy and methyl groups.
Acetamide, N-(2-hydroxyphenyl): Contains a hydroxy group instead of a hydroxyethyl sulfonyl group.
Uniqueness
Acetamide, N-(4-((2-hydroxyethyl)sulfonyl)-2-methoxy-5-methylphenyl)- is unique due to the presence of the hydroxyethyl sulfonyl group, which imparts distinct chemical and biological properties. The combination of functional groups in this compound allows for specific interactions with molecular targets, making it valuable in various research applications.
Propiedades
Número CAS |
77565-50-5 |
|---|---|
Fórmula molecular |
C12H17NO5S |
Peso molecular |
287.33 g/mol |
Nombre IUPAC |
N-[4-(2-hydroxyethylsulfonyl)-2-methoxy-5-methylphenyl]acetamide |
InChI |
InChI=1S/C12H17NO5S/c1-8-6-10(13-9(2)15)11(18-3)7-12(8)19(16,17)5-4-14/h6-7,14H,4-5H2,1-3H3,(H,13,15) |
Clave InChI |
KHUNDNDPUBIRLI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1S(=O)(=O)CCO)OC)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


